8-Oxo-2'-deoxyadenosine

説明

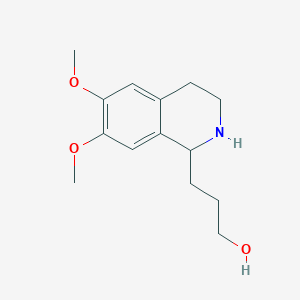

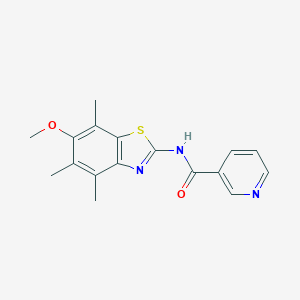

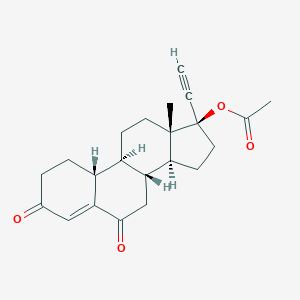

8-Oxo-2’-deoxyadenosine is a modified form of the nucleoside adenosine and serves as a biomarker for DNA damage and oxidative stress-related diseases like cancer, neurodegenerative disorders, and cardiovascular diseases . It is a crucial product in the biomedical industry used for studying and treating oxidative DNA damage caused by reactive oxygen species .

Synthesis Analysis

The synthesis of 8-Oxo-2’-deoxyadenosine involves oxidative damage to mitochondrial DNA (mtDNA) in the retinal pigment epithelium (RPE), which may play a key role in age-related macular degeneration (AMD) . A liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry method has been developed for simultaneous analysis of 8-oxo-dG and 8-oxo-dA in human retinal DNA .Molecular Structure Analysis

8-Oxo-2’-deoxyadenosine is an analogue of adenosine, a nucleoside present in all living cells . It has been thoroughly examined for its ability to act as a ligand for G-protein-coupled receptors (GPCRs) and its capacity to modulate the activity of enzymes involved in adenosine metabolism .Chemical Reactions Analysis

8-Oxo-2’-deoxyadenosine is known for its photorepairing cyclobutane pyrimidine dimers . The dynamics of 8-oxo-dG under photodegradation are still being studied .科学的研究の応用

Application in Age-related Macular Degeneration (AMD) Research

Specific Scientific Field

Ophthalmology and Gerontology

Summary of the Application

8-Oxo-2’-deoxyadenosine is used in the study of Age-related Macular Degeneration (AMD), a leading cause of blindness among older adults in the developed world . The compound is used to measure oxidative damage to mitochondrial DNA (mtDNA) in the retinal pigment epithelium (RPE), which may play a key role in AMD

Application in Age-related Macular Degeneration (AMD) Research

Summary of the Application

8-Oxo-2’-deoxyadenosine is used in the study of Age-related Macular Degeneration (AMD), a leading cause of blindness among older adults in the developed world . The compound is used to measure oxidative damage to mitochondrial DNA (mtDNA) in the retinal pigment epithelium (RPE), which may play a key role in AMD .

Methods of Application or Experimental Procedures

A liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry method was developed for simultaneous analysis of 8-oxo-2’-deoxyguanosine (8-oxo-dG) and 8-oxo-2’-deoxyadenosine (8-oxo-dA) in human retinal DNA . This method was applied to the analysis of retinal

Application in Age-related Macular Degeneration (AMD) Research

Methods of Application or Experimental Procedures

A liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry method was developed for simultaneous analysis of 8-oxo-2’-deoxyguanosine (8-oxo-dG) and 8-oxo-2’-deoxyadenosine (8-oxo-dA) in human retinal DNA . This method was applied to the analysis of retinal DNA from donors with and without AMD .

Results or Outcomes

In mtDNA, the levels of 8-oxo-dG in controls and AMD donors averaged 170 and 188, and 8-oxo-dA averaged 11 and 17 adducts per 10^6 bases, respectively . In nuclear DNA, the levels of 8-oxo-dG in controls and AMD donors averaged 0.54 and 0.96, and 8-oxo-dA averaged 0.04 and 0.05 adducts per 10^6 bases, respectively .

Application in Genome-wide Analysis

Specific Scientific Field

Genomics and Bioinformatics

Summary of the Application

8-Oxo-2’-deoxyadenosine is used in genome-wide analysis to study its biological roles, including its role in sensing cellular oxidative stress .

Methods of Application or Experimental Procedures

A single-nucleotide resolution OG-sequencing method, named CLAPS-seq (Chemical Labeling And Polymerase Stalling Sequencing), was developed to measure the genome-wide distribution of both exogenous and endogenous OGs with high specificity .

Safety And Hazards

将来の方向性

The future research directions include further studies investigating the pathophysiological role of 8-oxo-dG and 8-oxo-dA in AMD and other oxidative damage-related diseases in humans . The steady-state level of cellular OGs, estimated to be about 0.5∼1 lesion per 10^6 nucleotides (nt) in human cells, is tightly controlled by the balance between damage formation and repair .

特性

IUPAC Name |

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWAUKFSFFRGLF-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)